3-Ethoxy-2,4,5-trifluorobenzoyl chloride
Overview
Description
3-Ethoxy-2,4,5-trifluorobenzoyl chloride is an organic compound with the molecular formula C9H6ClF3O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with ethoxy and trifluoromethyl groups. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethoxy-2,4,5-trifluorobenzoyl chloride can be synthesized through the acylation of 3-ethoxy-2,4,5-trifluorobenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid chloride is formed by replacing the hydroxyl group of the carboxylic acid with a chlorine atom .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2,4,5-trifluorobenzoyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters .
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides. The reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.
Alcohols: Forms esters when reacted with alcohols, often in the presence of a base like pyridine.
Thiols: Reacts with thiols to form thioesters, usually under mild conditions.
Major Products
The major products formed from these reactions include amides, esters, and thioesters, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Ethoxy-2,4,5-trifluorobenzoyl chloride is used extensively in scientific research for the synthesis of complex organic molecules. Its applications include:
Biology: Employed in the modification of biomolecules to study their structure and function.
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-ethoxy-2,4,5-trifluorobenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorobenzoyl chloride: Similar in structure but lacks the ethoxy group, making it less versatile in certain synthetic applications.
3-Chloro-2,4,5-trifluorobenzoyl chloride: Contains a chlorine atom instead of an ethoxy group, which can lead to different reactivity and applications.
2,4,5-Trifluoro-3-methoxybenzoyl chloride: Similar structure with a methoxy group instead of an ethoxy group, used in different synthetic pathways.
Uniqueness
3-Ethoxy-2,4,5-trifluorobenzoyl chloride is unique due to the presence of both ethoxy and trifluoromethyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-ethoxy-2,4,5-trifluorobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-2-15-8-6(12)4(9(10)14)3-5(11)7(8)13/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKKYBXWLLMSKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1F)F)C(=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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